molecular formula C10H14FNO B8068235 3-(3-Fluoro-5-methylphenoxy)propan-1-amine

3-(3-Fluoro-5-methylphenoxy)propan-1-amine

Cat. No.: B8068235
M. Wt: 183.22 g/mol
InChI Key: FLQIMRQVNLWVCY-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methylphenoxy)propan-1-amine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenoxy ring, which is further connected to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenoxy)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-5-methylphenol and 3-chloropropan-1-amine.

    Ether Formation: The phenol undergoes a nucleophilic substitution reaction with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. This reaction forms the ether linkage between the phenoxy group and the propan-1-amine chain.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors are used to carry out the nucleophilic substitution reaction under controlled conditions to ensure high yield and purity.

    Continuous Flow Chemistry: This method can be employed to enhance the efficiency and scalability of the synthesis process, allowing for continuous production and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenoxy)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(3-Fluoro-5-methylphenoxy)propan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it useful in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, influencing various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-5-methylphenoxy)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Fluoro-4-methylphenoxy)propan-1-amine: Similar structure but with the methyl group in a different position.

    3-(3-Fluoro-5-ethylphenoxy)propan-1-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-(3-Fluoro-5-methylphenoxy)propan-1-amine is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(3-fluoro-5-methylphenoxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-8-5-9(11)7-10(6-8)13-4-2-3-12/h5-7H,2-4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQIMRQVNLWVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)OCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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